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molecular formula C8H10BrClN4O B8541274 N-[2-(5-Bromo-2-chloropyrimidin-4-ylamino)ethyl]acetamide

N-[2-(5-Bromo-2-chloropyrimidin-4-ylamino)ethyl]acetamide

Cat. No. B8541274
M. Wt: 293.55 g/mol
InChI Key: WCYQCYTVDUSGRU-UHFFFAOYSA-N
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Patent
US07943629B2

Procedure details

0.14 ml (1.42 mmol) of N-(2-aminoethyl)acetamide and 0.22 ml (1.60 mmol) of triethylamine are added to a solution of 300 mg (1.32 mmol) of 5-bromo-2,4-dichloro-pyrimidine in 4.2 ml of acetonitrile at room temperature. The mixture is stirred at room temperature for 24 hours and then diluted with ethyl acetate. It is washed with saturated NaCl solution, 10% strength citric acid solution and saturated NaHCO3 solution. The organic phase is dried (Na2SO4), filtered and concentrated. The resulting residue is recrystallized from ethyl acetate. 294 mg (1.00 mmol; yield: 75%) of the product are obtained.
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][C:5](=[O:7])[CH3:6].C(N(CC)CC)C.[Br:15][C:16]1[C:17](Cl)=[N:18][C:19]([Cl:22])=[N:20][CH:21]=1>C(#N)C.C(OCC)(=O)C>[Br:15][C:16]1[C:17]([NH:1][CH2:2][CH2:3][NH:4][C:5](=[O:7])[CH3:6])=[N:18][C:19]([Cl:22])=[N:20][CH:21]=1

Inputs

Step One
Name
Quantity
0.14 mL
Type
reactant
Smiles
NCCNC(C)=O
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
4.2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
It is washed with saturated NaCl solution, 10% strength citric acid solution and saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
294 mg (1.00 mmol; yield: 75%) of the product are obtained

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrC=1C(=NC(=NC1)Cl)NCCNC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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